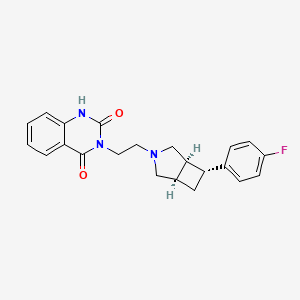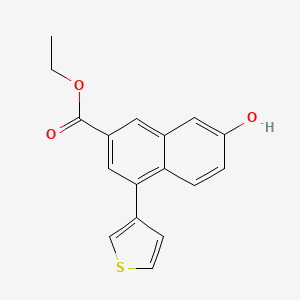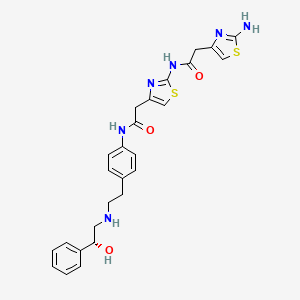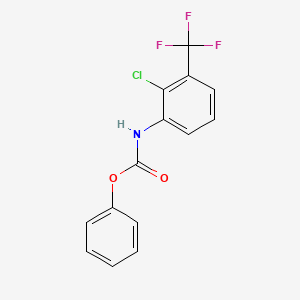
Phenyl (2-Chloro-3-(trifluoromethyl)phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl (2-Chloro-3-(trifluoromethyl)phenyl)carbamate is an organic compound that features a phenyl group attached to a carbamate moiety, which is further substituted with a 2-chloro-3-(trifluoromethyl)phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl (2-Chloro-3-(trifluoromethyl)phenyl)carbamate typically involves the reaction of phenyl chloroformate with 2-chloro-3-(trifluoromethyl)aniline. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst to facilitate the formation of the carbamate linkage .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl (2-Chloro-3-(trifluoromethyl)phenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with different degrees of hydrogenation.
Hydrolysis: Phenol and 2-chloro-3-(trifluoromethyl)aniline.
Applications De Recherche Scientifique
Phenyl (2-Chloro-3-(trifluoromethyl)phenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of Phenyl (2-Chloro-3-(trifluoromethyl)phenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[4–Chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol: Similar structure with a piperidinol moiety.
Ethyl (4-Chloro-3-(trifluoromethyl)phenyl)carbamate: An ethyl ester derivative with similar functional groups.
Uniqueness
Phenyl (2-Chloro-3-(trifluoromethyl)phenyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it valuable for various applications .
Propriétés
Formule moléculaire |
C14H9ClF3NO2 |
|---|---|
Poids moléculaire |
315.67 g/mol |
Nom IUPAC |
phenyl N-[2-chloro-3-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C14H9ClF3NO2/c15-12-10(14(16,17)18)7-4-8-11(12)19-13(20)21-9-5-2-1-3-6-9/h1-8H,(H,19,20) |
Clé InChI |
PQFSTTMOEBADOO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC(=O)NC2=CC=CC(=C2Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(Cyclopropylmethyl)-3-methylidenecyclobutyl]methanamine](/img/structure/B13862570.png)

![3-[[3-(Trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride](/img/structure/B13862580.png)


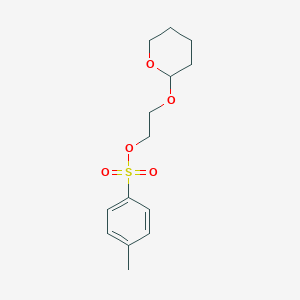


![(1R,3R,5S,6S,7S,8S)-8-Butyl-6,7-dihydroxy-3-(((S)-3-hydroxy-2-phenylpropanoyl)oxy)-8-methyl-8-azabicyclo[3.2.1]octan-8-ium Bromide](/img/structure/B13862606.png)

